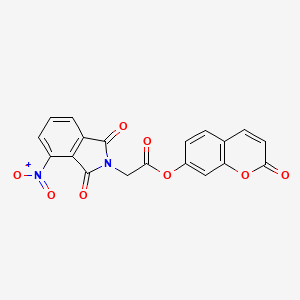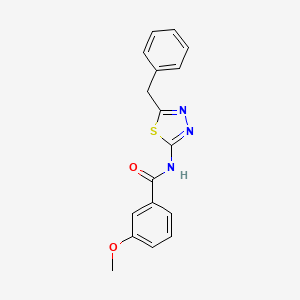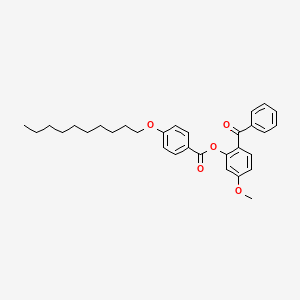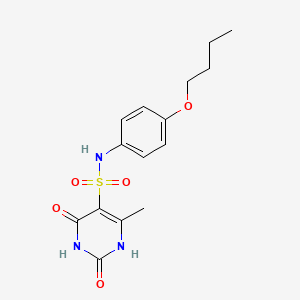![molecular formula C27H14Cl5NO4 B11532109 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)](/img/structure/B11532109.png)
4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-3-(2,4-DICHLOROBENZOYLOXY)PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound characterized by its multiple chlorinated aromatic rings and imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-3-(2,4-DICHLOROBENZOYLOXY)PHENYL 2,4-DICHLOROBENZOATE typically involves the following steps:
Formation of the imine group: This is achieved by reacting 4-chloroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of a few drops of glacial acetic acid in anhydrous ethanol under reflux conditions for 4 hours.
Esterification: The resulting product is then esterified with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-3-(2,4-DICHLOROBENZOYLOXY)PHENYL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of multiple chlorinated aromatic rings, this compound can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution reactions: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products would be 2,4-dichlorobenzoic acid and the corresponding alcohol.
Scientific Research Applications
4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-3-(2,4-DICHLOROBENZOYLOXY)PHENYL 2,4-DICHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-3-(2,4-DICHLOROBENZOYLOXY)PHENYL 2,4-DICHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The chlorinated aromatic rings may also contribute to hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(2-CHLOROPHENYL)IMINO]METHYL]BENZENE-1,2-DIAMINE: Similar structure but with different substitution patterns on the aromatic rings.
(E)-3-CHLORO-2-(((4-CHLOROPHENYL)IMINO)METHYL)PHENOL: Shares the imine functional group but differs in the overall structure.
Uniqueness
4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-3-(2,4-DICHLOROBENZOYLOXY)PHENYL 2,4-DICHLOROBENZOATE is unique due to its combination of multiple chlorinated aromatic rings and ester groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C27H14Cl5NO4 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]-3-(2,4-dichlorobenzoyl)oxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H14Cl5NO4/c28-16-2-6-19(7-3-16)33-14-15-1-8-20(36-26(34)21-9-4-17(29)11-23(21)31)13-25(15)37-27(35)22-10-5-18(30)12-24(22)32/h1-14H |
InChI Key |
GXIMYRIRWPQVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-cyano-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide](/img/structure/B11532046.png)
![N-methyl-N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide](/img/structure/B11532058.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B11532059.png)
![4-[(E)-[(1,3-Diphenyl-1H-pyrazol-5-YL)imino]methyl]benzonitrile](/img/structure/B11532060.png)

![4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11532065.png)
![2-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4,6-dinitrophenol](/img/structure/B11532071.png)


![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol](/img/structure/B11532090.png)
![2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11532094.png)
![(1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11532096.png)

